![molecular formula C10H16N2OS B11178594 N-[3-(dimethylamino)propyl]thiophene-2-carboxamide](/img/structure/B11178594.png)
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to the thiophene ring via a carboxamide linkage. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 3-(dimethylamino)propylamine.
Activation of Carboxylic Acid: Thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated carboxylic acid reacts with 3-(dimethylamino)propylamine to form the desired carboxamide product. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides, nitro compounds
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Thiophene-2-carboxamide amines
Substitution: Halogenated thiophenes, alkylated thiophenes, nitrothiophenes
Scientific Research Applications
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty polymers, dyes, and electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-(dimethylamino)propyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-[3-(dimethylamino)propyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-[3-(dimethylamino)propyl]pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a thiophene ring.
Uniqueness
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to benzene, furan, or pyrrole derivatives. The sulfur atom in the thiophene ring can participate in additional interactions, enhancing the compound’s versatility in various applications.
Properties
Molecular Formula |
C10H16N2OS |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H16N2OS/c1-12(2)7-4-6-11-10(13)9-5-3-8-14-9/h3,5,8H,4,6-7H2,1-2H3,(H,11,13) |
InChI Key |
BTKSRRKVSWWQMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
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